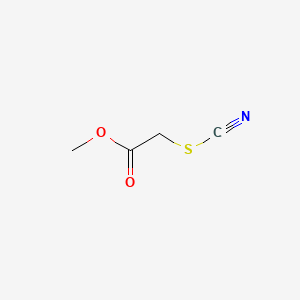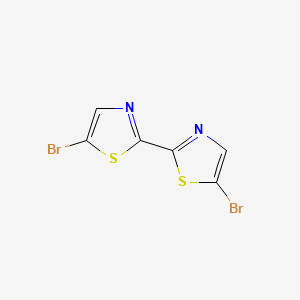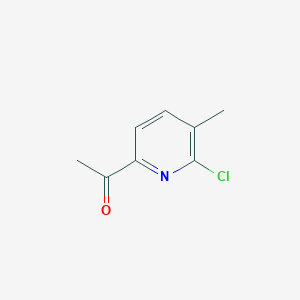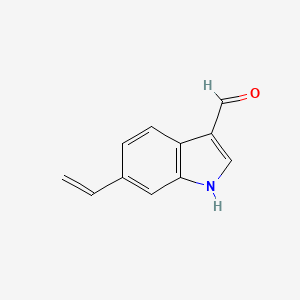![molecular formula C15H14ClN3O2S B8738700 6-Chloro-2-(2-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide CAS No. 89725-27-9](/img/structure/B8738700.png)
6-Chloro-2-(2-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide
Vue d'ensemble
Description
6-Chloro-2-(2-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide is a chemical compound that belongs to the benzimidazole class of compounds Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(2-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the chlorinated benzimidazole with a sulfonamide reagent, such as sulfonyl chloride, in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzimidazole ring.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a wide range of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
6-Chloro-2-(2-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential therapeutic properties, it is investigated for use in developing new drugs, particularly as antimicrobial or anticancer agents.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific chemical properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(2-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound, which forms the core structure of 6-Chloro-2-(2-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide.
2-Methylbenzimidazole: A derivative with a methyl group at the 2-position, similar to the 2-methylphenyl group in the target compound.
5-Chlorobenzimidazole: A compound with a chlorine atom at the 5-position, similar to the target compound.
Uniqueness
What sets this compound apart from other benzimidazole derivatives is the combination of the chlorine atom, the 2-methylphenyl group, and the sulfonamide group. This unique combination of functional groups imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
89725-27-9 |
|---|---|
Formule moléculaire |
C15H14ClN3O2S |
Poids moléculaire |
335.8 g/mol |
Nom IUPAC |
6-chloro-2-[(2-methylphenyl)methyl]-3H-benzimidazole-5-sulfonamide |
InChI |
InChI=1S/C15H14ClN3O2S/c1-9-4-2-3-5-10(9)6-15-18-12-7-11(16)14(22(17,20)21)8-13(12)19-15/h2-5,7-8H,6H2,1H3,(H,18,19)(H2,17,20,21) |
Clé InChI |
QGUSVRQLUVIZBK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CC2=NC3=CC(=C(C=C3N2)S(=O)(=O)N)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-6-(difluoromethoxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B8738639.png)
![Naphth[1,2-d]oxazole](/img/structure/B8738644.png)
![9-(4-Chloro-3-methoxyphenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B8738672.png)







